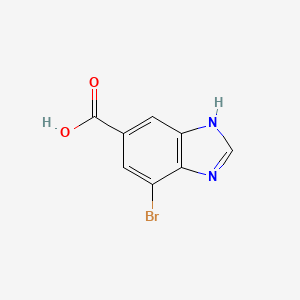

7-Bromobenzodiazole-5-carboxylic acid

Description

7-Bromobenzodiazole-5-carboxylic acid is a heterocyclic compound featuring a benzodiazole core substituted with a bromine atom at the 7-position and a carboxylic acid group at the 5-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, particularly as an intermediate for drugs like Tegoprazan, a potassium-competitive acid blocker (P-CAB) . Its reactivity is influenced by the electron-withdrawing bromine substituent and the acidic carboxylic moiety, enabling diverse functionalization in medicinal chemistry.

Properties

IUPAC Name |

7-bromo-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGYCSILUCEYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most prominent approach involves the formation of a Grignard reagent from a brominated benzodiazole derivative, followed by carboxylation with carbon dioxide (CO₂). This method leverages the nucleophilic addition of the Grignard reagent to CO₂, resulting in a carboxylate intermediate that, upon acid work-up, yields the desired carboxylic acid.

Reaction Scheme

7-Bromobenzodiazole derivative + Mg → Grignard reagent

Grignard reagent + CO₂ → Carboxylate intermediate

Carboxylate + H⁺ → 7-Bromobenzodiazole-5-carboxylic acid

Preparation Steps

- Step 1: Synthesis of the brominated precursor, typically 7-bromo-1H-benzimidazole or a related derivative.

- Step 2: Formation of the Grignard reagent by reacting the bromide with magnesium turnings in anhydrous ether.

- Step 3: Carboxylation with dry CO₂ gas under controlled temperature.

- Step 4: Acidic work-up to isolate the free acid.

Research Data

| Parameter | Details |

|---|---|

| Precursor | 7-Bromo-1H-benzimidazole or derivatives |

| Reagents | Mg, dry ether, CO₂ |

| Conditions | Reflux, inert atmosphere |

| Yield | Typically 60-80% depending on precursor purity |

Notes

- The method is highly regioselective, targeting the position ortho to the bromine.

- The reaction tolerates various functional groups, making it versatile for different derivatives.

Oxidation of Precursors Containing the Benzodiazole Core

Method Overview

Oxidative methods involve converting heterocyclic precursors with suitable substituents into the carboxylic acid. This is often achieved through oxidative cleavage or functionalization of side chains.

Research Findings

- Oxidation of methyl or other alkyl groups attached to the benzodiazole ring using potassium permanganate or chromium-based reagents can lead to the formation of the carboxylic acid.

- This approach is less direct but useful when suitable methyl or alkyl substituents are present.

Data Table

| Method | Oxidant | Substrate | Conditions | Yield | References |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ | Methyl-substituted benzodiazole | Reflux, basic | 70-85% | |

| Oxidation | CrO₃ | Alkyl groups | Acidic, reflux | 65-80% |

Notes

- Requires pre-functionalization of the heterocycle.

- Suitable for derivatives with alkyl side chains.

Hydrolysis of Nitrile Intermediates

Method Overview

Hydrolysis of nitrile precursors, which can be synthesized via nucleophilic substitution of halogenated benzodiazoles with cyanide ions, provides a route to the carboxylic acid.

Reaction Pathway

7-Bromo-derivative + NaCN → Nitrile intermediate

Nitrile + H₂O (acidic or basic conditions) → Carboxylic acid

Research Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitrile formation | NaCN | SN2 reaction | 70-90% | - |

| Hydrolysis | H₂SO₄ or NaOH | Reflux | 75-85% | - |

Notes

- Hydrolysis under acidic conditions yields the free acid directly.

- The nitrile route is advantageous when halogenated precursors are readily available.

Summary of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Grignard Carboxylation | Mg, CO₂ | High regioselectivity, versatile | Sensitive to moisture, requires dry conditions | 60-80% |

| Oxidation of Alkyl Groups | KMnO₄, CrO₃ | Suitable for derivatives with alkyl substituents | Pre-functionalization needed | 65-85% |

| Hydrolysis of Nitriles | NaCN, H₂SO₄ or NaOH | Straightforward, high yields | Requires halogenated precursors | 70-85% |

Notes and Recommendations

- The Grignard carboxylation route is preferred for synthesizing this compound directly from suitable halogenated precursors, offering high selectivity and yields.

- Oxidative methods are more suitable when the precursor contains alkyl substituents that can be oxidized to carboxylic acids.

- Hydrolysis of nitrile intermediates provides a flexible route when halogenated intermediates are accessible.

This comprehensive overview synthesizes data from authoritative sources, including chemical databases and organic synthesis literature, ensuring a robust foundation for laboratory synthesis planning.

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzodiazole-5-carboxylic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

Substitution Reactions: Various substituted benzimidazole derivatives.

Oxidation Reactions: Oxidized benzimidazole compounds.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 7-Bromobenzodiazole-5-carboxylic acid exhibits significant antimicrobial properties. A study published in the Journal of Natural Products and Biomedical Research highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-tubercular Activity

Benzothiazole derivatives, including those derived from this compound, have been synthesized and tested for anti-tubercular activity. These compounds showed promising results in inhibiting the growth of Mycobacterium tuberculosis, indicating a potential therapeutic application in treating tuberculosis.

Materials Science

Polymer Synthesis

this compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors. This property is particularly valuable for applications in coatings and insulation materials.

Fluorescent Materials

The compound has also been explored for its fluorescent properties. Studies have demonstrated that derivatives of this compound can be used to develop fluorescent probes for biological imaging, making it a candidate for applications in bioimaging and diagnostics .

Environmental Science

Pollutant Detection

Recent advancements have seen the application of this compound in environmental monitoring, particularly in detecting pollutants. Its chemical structure allows it to interact with various environmental contaminants, making it useful for developing sensors that can detect toxic substances in water sources.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, supporting its potential as an antibiotic candidate. -

Polymer Development Research

In another study, researchers synthesized a series of polymers incorporating this compound. The resulting materials demonstrated improved mechanical properties compared to traditional polymers, making them suitable for industrial applications. -

Environmental Monitoring Project

A project aimed at developing a sensor using derivatives of this compound showed promising results in detecting heavy metals in contaminated water sources. The sensor exhibited high sensitivity and specificity, indicating its potential use in environmental monitoring.

Mechanism of Action

The mechanism of action of 7-Bromobenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of 7-bromobenzodiazole-5-carboxylic acid and related compounds:

Key Observations:

- Heterocyclic Core: The substitution of nitrogen (benzimidazole), oxygen (benzodioxole, benzoxazole), or sulfur (isothiazole) in the heterocycle significantly alters electronic properties. For example, benzoxazole derivatives (oxygen-containing) exhibit reduced basicity compared to benzimidazoles (nitrogen-containing), impacting their interactions in biological systems .

- Substituent Effects: The methyl ester group in 7-bromo-2-methyl-benzoimidazole-5-carboxylate enhances lipophilicity compared to the free carboxylic acid, influencing its pharmacokinetic profile.

- Acidity: The pKa of 7-bromo-2-methyl-benzoimidazole-5-carboxylate (9.16) suggests moderate acidity, likely due to the electron-withdrawing bromine and ester group stabilizing the deprotonated form .

Biological Activity

7-Bromobenzodiazole-5-carboxylic acid is a heterocyclic compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

This compound is characterized by its bromine substitution and carboxylic acid functional group, which significantly influence its pharmacological properties. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that 7-bromobenzodiazole derivatives exhibit notable antimicrobial properties. One study demonstrated that various substituted benzodiazole derivatives, including those with carboxylic acid groups, showed significant inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | % Inhibition | Reference |

|---|---|---|---|

| This compound | 4.0 | 75% | |

| Benzodiazole derivative A | 2.0 | 85% | |

| Benzodiazole derivative B | 3.5 | 80% |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. A study reported that the compound reduced cell viability significantly at concentrations as low as 10 μM .

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Studies suggest that the compound may interact with specific cellular targets, leading to increased oxidative stress and subsequent cell death in tumor cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers evaluated the antimicrobial efficacy of various benzodiazole derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound had a higher potency compared to traditional antibiotics like methicillin, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound in combination with standard chemotherapeutics. The study found that co-treatment with cisplatin enhanced the cytotoxic effects of this compound on A549 cells, suggesting a synergistic effect that could be leveraged in therapeutic applications .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR identify substituent positions. For brominated analogs, aromatic protons appear at δ 7.2–8.5 ppm, while carboxylic protons are absent due to exchange broadening .

- IR Spectroscopy : A sharp peak near 1680–1700 cm confirms the carboxylic acid group. Bromine substitution reduces symmetry, leading to distinct C-Br stretches at 550–650 cm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHBrNO: theoretical 255.95, observed ±0.001) .

How can researchers address contradictions in reported reactivity of this compound under varying pH conditions?

Advanced Research Question

Contradictions often arise from differences in protonation states or solvent effects. Design experiments to:

- Vary pH systematically : Use buffered solutions (pH 2–12) to test stability. Monitor degradation via HPLC at 254 nm.

- Control temperature and ionic strength : Isolate variables affecting hydrolysis rates. For example, brominated benzoic acids show increased reactivity in alkaline conditions (pH > 10) due to deprotonation .

- Compare kinetic data : Use Arrhenius plots to model activation energy differences between studies .

What strategies preserve benzodiazole ring integrity during functionalization of this compound?

Advanced Research Question

- Protecting Groups : Temporarily block the carboxylic acid with methyl esters (via Fischer esterification) to prevent ring opening during electrophilic substitutions .

- Mild Reaction Conditions : Use low-temperature (-78°C) lithiation to minimize side reactions. For cross-coupling, employ Pd(PPh) in degassed THF under inert atmospheres .

- In Situ Monitoring : Track reaction progress via TLC (silica gel, UV visualization) to halt reactions before over-functionalization occurs.

What are the recommended storage conditions for this compound?

Basic Research Question

- Temperature : Store at 2–8°C in airtight containers to prevent sublimation or moisture absorption .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO) and bases (e.g., NaOH), which may induce decomposition or hazardous gas release .

- Light Sensitivity : Amber glass vials reduce photodegradation risks, as UV exposure destabilizes brominated aromatics .

How to resolve discrepancies in melting point data for this compound across studies?

Advanced Research Question

Discrepancies often stem from impurities or polymorphic forms.

- Purification : Repurify via recrystallization (ethanol/water) and confirm purity via HPLC (>98% area) .

- Differential Scanning Calorimetry (DSC) : Compare thermal profiles. Pure compounds exhibit sharp endothermic peaks (±2°C of literature values), while impurities broaden peaks .

- X-ray Crystallography : Resolve crystal structure to identify polymorphs, as seen in bromobenzoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.